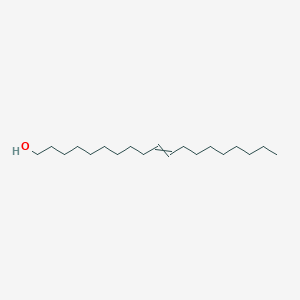

4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid

Overview

Description

4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid, also known as 4-methoxy-2-prop-2-enoic acid, is a naturally occurring organic compound belonging to the class of carboxylic acids. It is found in the seeds of the plant genus Trigonella, which is native to the Mediterranean region. 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid is a precursor for the synthesis of several pharmaceuticals and has been studied for its potential therapeutic and biological activities.

Scientific Research Applications

Luminescent Properties of Lanthanide Complexes

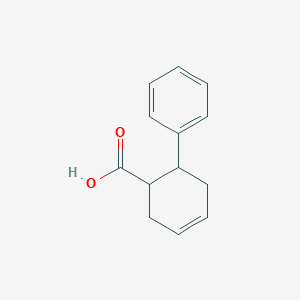

Research by Sivakumar et al. (2010) explored the synthesis and crystal structures of lanthanide 4-benzyloxy benzoates, which include derivatives similar to 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid. These compounds were tested for their photophysical properties, particularly focusing on the influence of electron-releasing (-OMe) or electron-withdrawing (-NO2) substituents on luminescent properties. The study found that electron-releasing substituents on benzoic acid derivatives could significantly enhance the photoluminescence of Tb(3+) complexes, suggesting the potential application of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid in developing luminescent materials for various technological applications (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Degradation of Novel Herbicides

Cai et al. (2012) investigated the degradation of the novel herbicide ZJ0273 by Amycolatopsis sp. M3-1 isolated from soil, where ZJ0273 is structurally related to 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid. This research highlights the environmental relevance of such compounds, as it outlines a potential pathway for the biodegradation of herbicides that share structural similarities, offering insights into environmental remediation processes and the development of more eco-friendly herbicides (Cai, Chen, Wang, He, Wang, Zhao, & Ye, 2012).

Potentiometric Titration and Analytical Chemistry

The work by Aktaş and Yaşar (2004) on potentiometric titration of hydroxylated benzoic acids and cinnamic acids, employing artificial neural network calibration, suggests the relevance of benzoic acid derivatives in analytical chemistry for accurate quantification and analysis. Although not directly on 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid, this research underscores the broader utility of benzoic acid derivatives in developing sophisticated analytical methods (Aktaş & Yaşar, 2004).

Synthesis and Characterization of New Heterocyclic Systems

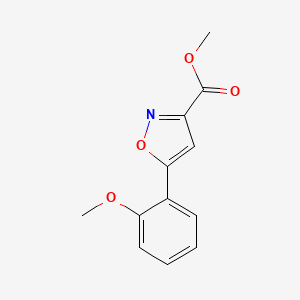

Research on the synthesis of new heterocyclic systems from eugenol derivatives, as reported by Taia et al. (2020), indicates the potential of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid in synthesizing biologically active compounds. The study outlines a novel approach to obtaining compounds with significant cytotoxicity against various cancer cell lines, highlighting the importance of such benzoic acid derivatives in medicinal chemistry (Taia, Essaber, Oubella, Aatif, Bodiguel, Jamart-Grégoire, Ait Itto, & Morjani, 2020).

Mechanism of Action

Target of Action

It is known that benzoic acid derivatives can interact with a variety of biological targets, depending on their specific functional groups .

Mode of Action

It is suggested that when appended to a ligand or pharmacophore through its acid linker, this compound allows for uv light-induced covalent modification of a biological target . This could potentially lead to downstream applications via the alkyne tag .

properties

IUPAC Name |

4-methoxy-2-prop-2-enoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-6-15-10-7-8(14-2)4-5-9(10)11(12)13/h3-5,7H,1,6H2,2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFITOVUIPDYLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B3149162.png)

![N-[4-(benzyloxy)benzyl]-N-butylamine](/img/structure/B3149167.png)

![2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3149197.png)

![Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate](/img/structure/B3149223.png)